Lipophilicity (XLogP3) and Predicted Membrane Permeability vs. Shorter-Linker and Hydroxylated Analogs
The target compound has a computed XLogP3 of 3.1 [1], positioning it in the optimal range for CNS drug-like compounds (typically 2–5). By contrast, the core scaffold 3-methyl-1,2,4-thiadiazole-5-carboxamide (no N-substituent) has a substantially lower logP (estimated <0.5), and the hydroxylated analog N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide introduces an additional H-bond donor, reducing effective lipophilicity. The three-carbon linear phenylpropyl linker provides a specific hydrophobic increment not achievable with the phenylethyl (two-carbon) analog.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1, HBD = 1, HBA = 4, TPSA = 83.1 Ų [1] |
| Comparator Or Baseline | 3-methyl-1,2,4-thiadiazole-5-carboxamide (core scaffold): estimated XLogP3 < 0.5, TPSA > 90 Ų; N-(2-hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 1351596-87-6): HBD = 2, higher polarity |
| Quantified Difference | ΔXLogP3 > 2.5 log units vs. unsubstituted core scaffold; additional H-bond donor vs. hydroxylated analog reduces passive membrane diffusion rate |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025.09.15 release); experimental logP/logD not available |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and CNS penetration potential; the XLogP3 of 3.1 distinguishes this compound from both overly polar (core scaffold) and overly flexible/branched analogs, making it a preferred choice for permeability-critical assays.
- [1] PubChem Compound Summary for CID 71807159. XLogP3-AA = 3.1, computed by XLogP3 3.0 (PubChem release 2025.09.15); TPSA = 83.1 Ų; HBD = 1; HBA = 4; Rotatable Bond Count = 5. View Source
